molecular formula C24H17ClN4O4 B11581971 (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B11581971
M. Wt: 460.9 g/mol
InChI Key: TVJVJNLNBUFFRH-FOWTUZBSSA-N
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Description

The compound (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin core, a cyano group, and a furan ring, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chloro-3-methylphenoxy group: This step often involves nucleophilic substitution reactions.

    Attachment of the cyano group: This can be done via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

    Incorporation of the furan ring: This step may involve a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential as a lead compound for drug development. Its structural features suggest it could be a candidate for targeting specific receptors or enzymes involved in disease processes.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrido[1,2-a]pyrimidin core are likely involved in binding to these targets, modulating their activity and leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(THIOPHEN-2-YL)METHYL]PROP-2-ENAMIDE
  • (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(PYRIDIN-2-YL)METHYL]PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE lies in its combination of functional groups and structural motifs. The presence of the furan ring, cyano group, and pyrido[1,2-a]pyrimidin core provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds.

Properties

Molecular Formula

C24H17ClN4O4

Molecular Weight

460.9 g/mol

IUPAC Name

(E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C24H17ClN4O4/c1-15-11-17(7-8-20(15)25)33-23-19(24(31)29-9-3-2-6-21(29)28-23)12-16(13-26)22(30)27-14-18-5-4-10-32-18/h2-12H,14H2,1H3,(H,27,30)/b16-12+

InChI Key

TVJVJNLNBUFFRH-FOWTUZBSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CO4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CO4)Cl

Origin of Product

United States

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